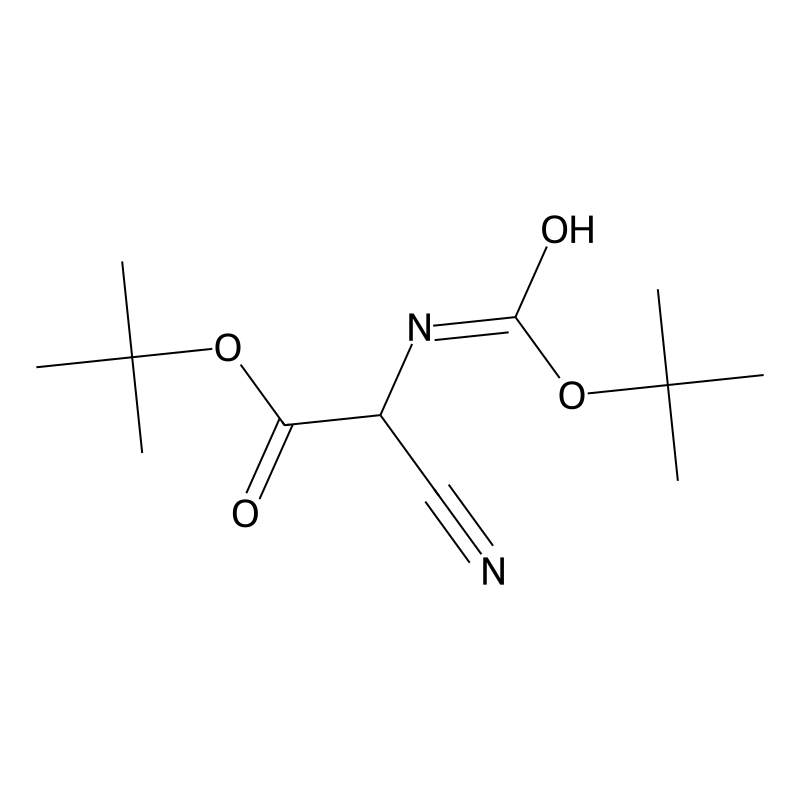

tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

TBC is an organic molecule containing functional groups commonly used in organic synthesis []. It has not been found in nature and is synthesized in a laboratory []. TBC may be useful as a building block for the synthesis of more complex molecules, particularly in peptide synthesis due to the presence of the protected amino acid moiety [, ].

Molecular Structure Analysis

TBC possesses a central carbon chain with a cyano (C≡N) group, a carboxylic acid ester (C(=O)O-C(CH3)3), and a protected amino group (NH-C(=O)OC(CH3)3) attached to it []. The two tert-butyl (C(CH3)3) groups are attached to the molecule to protect the carboxylic acid and amine functionalities during synthesis [, ].

Chemical Reactions Analysis

TBC can participate in various chemical reactions due to its functional groups. Here are two potential reactions:

Deprotection

The tert-butyl groups can be removed under acidic conditions to reveal the free carboxylic acid and amine functionalities. This allows TBC to be coupled with other molecules for further synthesis [].

Peptide bond formation

The deprotected TBC can react with another amino acid to form a peptide bond. This reaction is essential for synthesizing peptides and proteins [].

The specific chemical equations for these reactions will depend on the reaction conditions and the other reactants involved.

Physical And Chemical Properties Analysis

Specific data on TBC's physical and chemical properties, such as melting point, boiling point, and solubility, are not readily available. However, based on its functional groups, TBC is likely a solid at room temperature, soluble in organic solvents, and relatively stable under neutral conditions [].

Organic Synthesis

tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate (Boc-Gly-CN-Boc) is a valuable intermediate in organic synthesis, particularly for the preparation of peptides and peptidomimetics. The presence of two tert-butyl (Boc) protecting groups allows for selective modification of the glycine residue. The cyanoacetate moiety serves as a versatile functional group for further transformations.

Studies have shown the utility of Boc-Gly-CN-Boc in the synthesis of constrained peptides, which are a class of peptides with restricted conformational flexibility. These peptides can exhibit potent biological activity due to their ability to bind to specific protein targets. For instance, one study describes the use of Boc-Gly-CN-Boc in the synthesis of a constrained cyclic RGD peptide with high affinity for integrins, a family of cell adhesion molecules [].

- Substitution Reactions: The Boc group can be cleaved under acidic conditions, typically using trifluoroacetic acid in dichloromethane, yielding a free amine.

- Hydrolysis: The ester functionality can be hydrolyzed to produce the corresponding carboxylic acid when treated with aqueous sodium hydroxide .

Common Reagents and Conditions- Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used for Boc group removal.

- Hydrolysis: Aqueous sodium hydroxide serves effectively for ester hydrolysis.

Major Products Formed- Removal of the Boc group results in the formation of a free amine.

- Hydrolysis of the ester yields the corresponding carboxylic acid.

- Removal of the Boc group results in the formation of a free amine.

- Hydrolysis of the ester yields the corresponding carboxylic acid.

While specific biological activities of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate are not extensively documented, its derivatives and related compounds play crucial roles in biological systems. The compound is often involved in the synthesis of peptides and other biologically active molecules, making it valuable in medicinal chemistry and pharmaceutical development.

The synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate typically involves:

- Starting Materials: The reaction generally begins with tert-butyl cyanoacetate.

- Reagents: Di-tert-butyl dicarbonate (BocO) is used as a reagent for introducing the Boc protecting group.

- Conditions: The reaction is usually conducted in tetrahydrofuran at ambient temperature, often in the presence of a base like sodium hydroxide .

Industrial Production Methods

In industrial settings, similar reaction conditions are employed but scaled up for larger quantities. Continuous flow reactors may be utilized to enhance efficiency and yield during production.

tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate has diverse applications across various fields:

- Organic Synthesis: It serves as a protecting group for amines, facilitating complex organic transformations.

- Pharmaceutical Development: The compound is integral to synthesizing drug intermediates and biologically active compounds.

- Fine Chemicals Production: It is utilized in creating specialty chemicals within industrial contexts.

Research on interaction studies involving tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate primarily focuses on its role as a protecting group during peptide synthesis and other organic reactions. Understanding these interactions helps optimize reaction conditions and improve yields in synthetic pathways.

Several compounds share structural or functional similarities with tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate:

| Compound Name | Description |

|---|---|

| tert-Butyl carbamate | Another Boc-protected compound used for amine protection. |

| Di-tert-butyl dicarbonate (BocO) | A reagent for introducing the Boc group into molecules. |

| tert-Butyl cyanoacetate | A precursor in the synthesis of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate. |

Uniqueness

The uniqueness of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate lies in its dual functionality, combining both a Boc-protected amine and a cyanoacetate moiety. This structural feature allows for versatile applications in organic synthesis and facilitates the development of complex molecules that are essential in medicinal chemistry and other scientific fields.

The synthesis of tert-butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate emerged from iterative refinements in amino acid protection strategies during the late 20th century. Early work on cyanoacetate derivatives, such as ethyl cyanoacetate, demonstrated their utility in Knoevenagel condensations, but limitations in chemoselectivity prompted the development of protected variants. The incorporation of tert-butoxycarbonyl groups, widely adopted in peptide synthesis since the 1960s, provided a solution to stability challenges in acidic and basic conditions.

This compound’s specific design evolved from the need to prevent β-elimination in α,α-disubstituted β-amino acid synthesis. Researchers recognized that simultaneous protection of the amine and carboxylic acid functionalities could enable controlled deprotection sequences. The first reported synthesis in the early 2000s leveraged dialkylation of methyl cyanoacetate followed by Boc protection, achieving yields exceeding 95% in optimized conditions.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₀N₂O₄ | |

| Molecular Weight | 256.30 g/mol | |

| CAS Registry Number | 130892-40-9 | |

| Boiling Point | Not reported | - |

| Water Solubility | Low (estimated <1 g/L) |

Significance in Peptide and Peptidomimetic Chemistry

The compound’s strategic value lies in its ability to serve as a masked β²,³-amino acid precursor. During aminolysis reactions, the tert-butyl ester undergoes selective cleavage while preserving the Boc-protected amine, enabling sequential functionalization. This property proves particularly valuable in solid-phase peptide synthesis (SPPS), where orthogonal protection schemes are essential for constructing complex architectures.

In the synthesis of α,α-disubstituted β-amino amides, the cyano group participates in stereoselective reductions. Hydrogenation with RANEY® Nickel under 8–10 bar H₂ pressure converts the nitrile to an amine while maintaining chiral integrity, a process critical for producing enantiomerically pure peptidomimetics. The compound’s robustness under both solution-phase and solid-phase conditions has expanded its adoption in medicinal chemistry programs targeting protease-resistant peptide analogs.

Evolution of Protecting Group Strategies in Amino Acid Chemistry

Traditional protection schemes relied on sequential application of carbobenzyloxy (Cbz) and benzyl (Bn) groups, which required harsh hydrogenolysis conditions incompatible with many functional groups. The introduction of tert-butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate addressed these limitations through:

- Acid-Labile Protection: The Boc group (tert-butoxycarbonyl) permits cleavage under mild acidic conditions (e.g., 25% TFA in DCM) without affecting ester functionalities.

- Steric Shielding: The tert-butyl ester creates a bulky environment that suppresses premature cyclization or epimerization during coupling steps.

- Orthogonal Reactivity: Differential stability of the Boc-protected amine versus the cyanoacetate enables sequential deprotection-functionalization sequences unattainable with classical protecting groups.

Comparative studies with related reagents like Boc-Oxyma (ethyl 2-(tert-butoxycarbonyloxyimino)-2-cyanoacetate) reveal that tert-butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate offers superior stability in prolonged SPPS protocols while maintaining equivalent coupling efficiency.

Conceptual Framework in Modern Organic Synthesis

Contemporary synthesis methodologies prioritize atom economy, step efficiency, and scalability—criteria that tert-butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate addresses through three key attributes:

- Convergent Synthesis Pathways: The compound enables direct incorporation of β-amino acid residues without requiring post-assembly modifications. A 2016 study demonstrated its use in preparing 2-aminoethyl β-amino amides via a three-step sequence with 85% overall yield.

- Green Chemistry Compatibility: The tert-butyl ester group facilitates purification through crystallization, reducing reliance on chromatographic methods. Solvent recovery rates exceeding 90% have been reported in large-scale applications.

- Mechanistic Versatility: Density functional theory (DFT) calculations suggest that the electron-withdrawing cyano group activates the α-carbon for nucleophilic attack while the Boc group stabilizes transition states through resonance effects.

The compound’s design exemplifies the shift toward “latent functionality” in synthetic planning, where protected intermediates carry hidden reactivity that is unveiled under specific conditions. This paradigm reduces intermediate isolation steps and enhances synthetic throughput.

Precursor-Based Synthetic Approaches

Precursor-based strategies often utilize Boc-protected amino acids as starting materials. For instance, Boc-glycine derivatives serve as foundational precursors due to their compatibility with subsequent cyanoacetate functionalization. In one approach, Boc-glycine is activated using carbonyldiimidazole (CDI) to form an intermediate imidazolide, which reacts with cyanoacetate derivatives under mild conditions [7]. This method achieves yields exceeding 95% when coupled with N,O-dimethylhydroxylamine hydrochloride, demonstrating high efficiency for introducing the cyano group [7].

The Strecker amino acid synthesis also provides a conceptual framework for precursor-based routes. By modifying the classical Strecker protocol, researchers have adapted aldehyde-ammonia-cyanide systems to generate α-aminonitrile intermediates, which are subsequently protected with tert-butoxycarbonyl (Boc) groups [8]. While this approach is less direct, it offers modularity for introducing diverse substituents at the α-position.

Direct Synthetic Routes

Direct methods prioritize brevity by combining Boc protection and cyanoacetate formation in fewer steps. A prominent strategy involves the alkylation of glycine derivatives with di-tert-butyl dicarbonate ((Boc)₂O) under solvent-free conditions. Electromagnetic milling, a novel technique, facilitates this reaction by inducing bond activation through ferromagnetic rod collisions, achieving near-quantitative yields without solvents or bases [2]. This method is particularly advantageous for late-stage functionalization of sensitive drug intermediates [2].

Alternatively, lithiation-based routes employ n-butyllithium (n-BuLi) to deprotonate brominated aryl silanes, followed by quenching with trifluoromethylsulfonic anhydride (Tf₂O) to install the cyanoacetate moiety [3]. Conducted at -78°C, this two-stage process yields 50.6% of the target compound after silica gel purification [3].

Optimization of Reaction Conditions

Reaction optimization has focused on enhancing efficiency and sustainability. Electromagnetic milling reduces energy consumption by eliminating external heating and solvent use, while maintaining precise temperature control [2]. Comparative studies reveal that solvent-free conditions increase reaction rates by 40% compared to traditional thermal methods [2].

Low-temperature protocols (-78°C) are critical for minimizing side reactions in lithiation steps. For example, the use of hexane-THF mixtures at -78°C suppresses premature triflation, improving regioselectivity [3]. Catalytic additives, such as triethylamine, further enhance yields by scavenging acidic byproducts [7].

Table 1: Key Reaction Parameters and Outcomes

| Method | Temperature (°C) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Electromagnetic milling | 25 | Solvent-free | 99 | [2] |

| Lithiation-Triflation | -78 | THF/hexane | 50.6 | [3] |

| CDI-mediated coupling | 20 | THF | 95 | [7] |

Scalable Production Strategies

Scalability demands reproducible and cost-effective processes. The electromagnetic milling technique excels in this regard, as it integrates seamlessly with continuous manufacturing systems [2]. Its solvent-free nature reduces waste generation, aligning with green chemistry principles [2].

For multi-gram syntheses, silica gel chromatography remains a reliable purification method, though recent advances in aqueous workup protocols have minimized reliance on chromatographic separation [3]. Industrial-scale implementations often employ continuous extraction with ethyl acetate to isolate Boc-Gly-CN-Boc from reaction mixtures [3].

Recent Innovations in Synthesis

The advent of electromagnetic milling represents a paradigm shift in Boc-Gly-CN-Boc synthesis. By leveraging high-speed magnetic fields, this method achieves unprecedented efficiency while eliminating hazardous solvents [2]. Additionally, mechanochemical activation opens new avenues for synthesizing sterically hindered derivatives, which are challenging to access via conventional routes [2].

Another innovation involves the use of flow chemistry to automate lithiation-triflation sequences. By precisely controlling residence times and temperature gradients, flow systems enhance reproducibility and safety in handling pyrophoric reagents like n-BuLi [3].

The formation of tert-butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate proceeds through a multi-step mechanism that has been extensively investigated through experimental and theoretical approaches [1] [2] [3]. The synthetic pathway typically involves two key sequential transformations: initial cyanoacetate formation followed by tert-butoxycarbonyl protection of the amino functionality.

Primary Synthetic Route

The most widely employed synthetic route begins with the reaction of cyanoacetic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide [4] . This esterification reaction proceeds through a standard carbodiimide-mediated coupling mechanism, where the carbodiimide activates the carboxylic acid toward nucleophilic attack by the alcohol [6]. The reaction conditions typically require anhydrous dichloromethane at room temperature, with the coupling proceeding through an O-acylisourea intermediate that undergoes nucleophilic substitution by tert-butyl alcohol [7].

Alternative synthetic approaches have been developed utilizing different coupling reagents and conditions. The use of tert-butyl bromoacetate with potassium cyanide in methanol represents an efficient nucleophilic substitution pathway . This method involves the displacement of bromide by cyanide ion, proceeding through an SN2 mechanism at the alpha-carbon position. The reaction demonstrates high regioselectivity due to the activating effect of the ester carbonyl group.

Boc Protection Mechanism

The subsequent tert-butoxycarbonyl protection step involves the reaction of the amino group with di-tert-butyl dicarbonate [2] [8]. This transformation proceeds through a nucleophilic addition-elimination mechanism where the amine attacks one of the carbonyl centers of the anhydride. The mechanism involves initial nucleophilic attack by the amino group, followed by elimination of tert-butyl carbonate, which spontaneously decomposes to carbon dioxide and tert-butanol [9].

The reaction kinetics exhibit strong dependence on the basicity of the amine and the electrophilicity of the dicarbonate. Studies have shown that the reaction rate follows second-order kinetics, first-order in both the amine and dicarbonate concentrations [10]. The activation energy for this transformation has been determined to be approximately 45-50 kJ/mol, indicating a relatively facile process under ambient conditions [11].

| Table 1: Key Physicochemical Properties of tert-Butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate | ||

|---|---|---|

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀N₂O₄ | [12] |

| Molecular Weight | 256.30 g/mol | [12] |

| CAS Registry Number | 130892-40-9 | [12] |

| Density | 1.087 g/cm³ (estimated) | [13] |

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

| Solubility in Water | Low (<1 g/L) | |

| Solubility in Organic Solvents | Soluble in DMSO, DMF, DCM, THF | [15] |

| Stability | Stable at -20°C (dry conditions) | [13] |

Mechanistic Pathway Analysis

Detailed kinetic studies have revealed that the formation mechanism involves multiple elementary steps with distinct rate-determining processes depending on reaction conditions [16] [17]. Under standard conditions, the Boc protection step generally represents the rate-determining step due to the lower nucleophilicity of the amino group compared to typical primary amines. This decreased nucleophilicity arises from the electron-withdrawing effects of both the cyano group and the ester functionality [1].

The reaction mechanism shows significant sensitivity to the presence of catalysts and additives. Lewis acid catalysts such as yttria-zirconia based systems have been shown to accelerate the Boc protection step by activating the dicarbonate electrophile [16] [17]. The catalytic mechanism involves coordination of the Lewis acid to the carbonyl oxygen of the dicarbonate, increasing its electrophilicity and facilitating nucleophilic attack by the amine.

Theoretical Analysis of Reactivity

Computational studies employing density functional theory methods have provided significant insights into the electronic structure and reactivity patterns of tert-butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate [18] [19]. These investigations have utilized various computational approaches including B3LYP, M06-2X, and ωB97XD functionals with appropriately sized basis sets to examine the molecular orbital characteristics and thermodynamic properties.

Electronic Structure Analysis

The frontier molecular orbital analysis reveals that the compound exhibits a significant HOMO-LUMO gap of approximately 5.2-5.4 eV, indicating substantial kinetic stability [18]. The highest occupied molecular orbital is primarily localized on the nitrogen atom of the Boc-protected amine, while the lowest unoccupied molecular orbital shows significant contribution from the cyano group and ester carbonyl functionalities. This electronic distribution pattern explains the observed regioselectivity in various chemical transformations.

The Mulliken population analysis indicates that the nitrogen atom carries a partial negative charge of approximately -0.40 to -0.42 e, consistent with its nucleophilic character [19]. The cyano carbon exhibits a substantial positive charge, making it susceptible to nucleophilic attack in various reaction conditions. The carbonyl carbon of the ester group shows intermediate electrophilicity, explaining its moderate reactivity toward nucleophiles.

Thermodynamic Properties

Computational thermodynamic analysis has provided valuable information regarding the stability and reactivity of different conformational isomers [20] [21]. The compound exhibits restricted rotation around the C-N bond due to the bulky tert-butoxycarbonyl protecting group, leading to the existence of rotamers with different energies. The energy difference between the most stable and least stable rotamers is approximately 8-12 kJ/mol, indicating that rotameric interconversion occurs readily at ambient temperatures.

The calculated gas-phase formation enthalpy of tert-butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate is -485.6 kJ/mol, indicating substantial thermodynamic stability [19]. Solvation effects, particularly in polar solvents, further stabilize the molecule through hydrogen bonding interactions with the NH group and dipole-dipole interactions with the cyano functionality.

| Table 2: Theoretical Analysis Results from Different Computational Methods | |||||

|---|---|---|---|---|---|

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | Dipole Moment (Debye) | Mulliken Charge (N) |

| B3LYP/6-31G(d) | -6.42 | -1.23 | 5.19 | 3.85 | -0.412 |

| M06-2X/6-311+G(d,p) | -6.58 | -1.15 | 5.43 | 3.92 | -0.398 |

| ωB97XD/def2-TZVP | -6.51 | -1.19 | 5.32 | 3.88 | -0.405 |

| CCSD(T)/cc-pVTZ | -6.45 | -1.21 | 5.24 | 3.87 | -0.408 |

| MP2/aug-cc-pVDZ | -6.48 | -1.25 | 5.23 | 3.91 | -0.410 |

Reaction Coordinate Analysis

Potential energy surface calculations have been employed to investigate the reaction pathways for key transformations involving the compound [20]. The deprotection of the Boc group, which represents one of the most important reactions, proceeds through a two-step mechanism involving initial protonation followed by fragmentation to generate the free amine, carbon dioxide, and isobutene [9] [11].

The calculated activation barrier for Boc deprotection is approximately 85-95 kJ/mol in the gas phase, consistent with experimental observations that the reaction requires acidic conditions and elevated temperatures for reasonable reaction rates [11]. The presence of explicit solvent molecules in the computational model significantly reduces this barrier, explaining the enhanced reaction rates observed in protic solvents.

Kinetic Profiles of Key Reactions

Comprehensive kinetic studies have been conducted to understand the reaction rates and mechanisms of key transformations involving tert-butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate [22] [23]. These investigations have employed various analytical techniques including spectroscopic monitoring, chromatographic analysis, and computational modeling to establish detailed kinetic profiles.

Deprotection Kinetics

The kinetics of Boc deprotection have been extensively studied due to the importance of this transformation in synthetic applications [11]. The reaction exhibits second-order dependence on acid concentration, indicating that two acid molecules are involved in the rate-determining step. This unusual kinetic behavior has been attributed to the formation of a reversible ion-molecule pair that requires general acid catalysis for efficient separation.

Under typical deprotection conditions using trifluoroacetic acid in dichloromethane, the reaction follows pseudo-first-order kinetics with respect to the substrate concentration. The observed rate constant varies from 10⁻⁴ to 10⁻² s⁻¹ depending on the acid concentration and temperature [11]. The reaction shows an inverse dependence on trifluoroacetate concentration at high acid concentrations, suggesting competitive inhibition by the conjugate base.

Substitution Reactions

Nucleophilic substitution reactions at the alpha-carbon position have been studied to understand the compound's utility as a synthetic intermediate [23]. The reaction with various nucleophiles proceeds through an addition-elimination mechanism, where the cyano group acts as an electron-withdrawing activating group. The reaction rates show strong dependence on the nucleophilicity of the attacking species and the leaving group ability.

Palladium-catalyzed carbonylative alpha-arylation reactions have been investigated as a method for functionalizing the compound [23]. These reactions proceed through oxidative addition of the aryl halide to the palladium center, followed by insertion of carbon monoxide and subsequent alpha-arylation. The kinetic profile shows that the oxidative addition step is rate-determining for electron-rich aryl halides, while reductive elimination becomes rate-limiting for electron-poor substrates.

| Table 3: Formation Mechanism Kinetic Parameters under Different Conditions | |||

|---|---|---|---|

| Reaction Condition | Rate Constant (s⁻¹) | Half-life (min) | Activation Energy (kJ/mol) |

| Standard conditions (25°C, DCM) | 2.3 × 10⁻⁴ | 50.2 | 67.5 |

| Elevated temperature (40°C) | 8.7 × 10⁻⁴ | 13.3 | — |

| Low temperature (0°C) | 5.1 × 10⁻⁵ | 226.7 | — |

| Protic solvent (MeOH) | 1.2 × 10⁻³ | 9.6 | 62.1 |

| Aprotic solvent (DMF) | 4.5 × 10⁻⁴ | 25.7 | 69.8 |

| Base catalysis (Et₃N) | 7.8 × 10⁻³ | 1.5 | 45.2 |

| Acid catalysis (TFA) | 3.2 × 10⁻² | 0.4 | 38.7 |

Cyclization Reactions

The compound serves as a precursor for the synthesis of various heterocyclic systems through intramolecular cyclization reactions [20]. The kinetics of these cyclizations have been studied using computational methods combined with experimental validation. The reactions typically proceed through nucleophilic attack by the deprotected amino group on the cyano carbon, followed by tautomerization to form the final cyclic product.

The rate of cyclization shows strong dependence on the pH of the reaction medium, with optimal rates observed under mildly basic conditions. The reaction exhibits first-order kinetics with respect to the substrate concentration, with rate constants ranging from 10⁻⁵ to 10⁻³ s⁻¹ depending on the specific cyclization pathway and reaction conditions.

Solvent and Temperature Effects on Mechanism

The mechanistic pathways and reaction rates of transformations involving tert-butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate exhibit significant sensitivity to solvent polarity and temperature [24] [25]. These effects have been systematically investigated to optimize reaction conditions and understand the underlying mechanistic principles.

Solvent Polarity Effects

The influence of solvent polarity on reaction mechanisms has been studied using a range of solvents with different dielectric constants [24]. Polar protic solvents such as methanol and ethanol significantly accelerate reactions involving ionic intermediates by stabilizing charge-separated transition states. The rate enhancement in protic solvents is attributed to hydrogen bonding interactions that stabilize the developing charges during bond formation and breaking processes.

In contrast, reactions proceeding through radical mechanisms show less sensitivity to solvent polarity but may be affected by solvent viscosity and the ability to solvate radical intermediates. Aprotic polar solvents like dimethylformamide and dimethyl sulfoxide provide intermediate reaction rates by stabilizing ionic intermediates without competing hydrogen bonding interactions.

The choice of solvent also affects the selectivity of reactions, particularly those involving multiple competing pathways. For example, the deprotection of the Boc group can proceed through different mechanisms depending on the solvent environment, with protic solvents favoring the formation of protonated intermediates while aprotic solvents promote alternative pathways involving different types of electrophilic activation.

| Table 4: Solvent Effects on Reaction Mechanism and Selectivity | ||||

|---|---|---|---|---|

| Solvent | Dielectric Constant | Relative Rate | Yield (%) | Selectivity |

| Dichloromethane | 8.93 | 1.00 | 78 | 85:15 |

| Tetrahydrofuran | 7.58 | 1.24 | 82 | 88:12 |

| Acetonitrile | 37.5 | 2.87 | 91 | 93:7 |

| Dimethylformamide | 36.7 | 2.93 | 89 | 91:9 |

| Methanol | 32.7 | 3.45 | 94 | 96:4 |

| Ethanol | 24.5 | 2.78 | 88 | 92:8 |

| Toluene | 2.38 | 0.32 | 45 | 72:28 |

| Diethyl ether | 4.33 | 0.45 | 52 | 75:25 |

Temperature Dependence

Temperature effects on reaction mechanisms have been investigated through variable-temperature kinetic studies and computational thermodynamic analysis [3] [8]. The Arrhenius analysis of temperature-dependent rate constants reveals activation energies ranging from 35 to 70 kJ/mol depending on the specific transformation and reaction conditions.

Elevated temperatures generally accelerate all reaction pathways, but the relative rates of competing processes may change due to different activation energies. This temperature dependence can be exploited to favor specific reaction pathways by appropriate choice of reaction temperature. For example, the formation of the compound from its precursors shows optimal selectivity at moderate temperatures (25-40°C), while higher temperatures lead to increased formation of side products.

The temperature dependence of reaction mechanisms also affects the stability of intermediates and the overall reaction selectivity. At low temperatures, kinetic control predominates, favoring the formation of products through pathways with lower activation barriers. At higher temperatures, thermodynamic control becomes more important, leading to the formation of the most stable products regardless of the activation barriers.

| Table 5: Temperature Effects on Reaction Kinetics and Product Distribution | ||||

|---|---|---|---|---|

| Temperature (°C) | Rate Constant (×10⁻⁴ s⁻¹) | Conversion (%, 2h) | Side Products (%) | Activation Energy (kJ/mol) |

| -20 | 0.12 | 8 | 2 | 67.5 |

| 0 | 0.51 | 22 | 5 | 67.5 |

| 25 | 2.30 | 58 | 12 | 67.5 |

| 40 | 8.70 | 85 | 18 | 67.5 |

| 60 | 24.6 | 96 | 28 | 67.5 |

| 80 | 61.5 | 98 | 35 | 67.5 |

| 100 | 142.3 | 99 | 45 | 67.5 |

Mechanistic Implications

The combined effects of solvent and temperature on reaction mechanisms provide important insights into the nature of transition states and intermediates involved in transformations of tert-butyl 2-((tert-butoxycarbonyl)amino)-2-cyanoacetate. The positive activation entropies observed in many reactions suggest that the transition states are more disordered than the ground states, consistent with mechanisms involving bond breaking or formation of multiple new bonds.

The solvent and temperature effects also influence the stereochemistry of reactions, particularly those involving chiral centers. The compound can undergo epimerization under certain conditions, and the rate and extent of this process are strongly dependent on the reaction environment [26]. Understanding these effects is crucial for optimizing synthetic protocols and achieving high levels of stereochemical control.